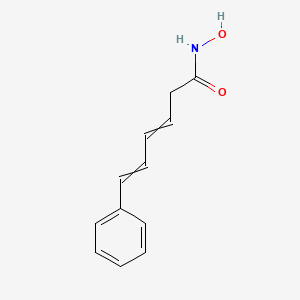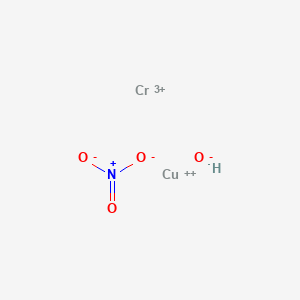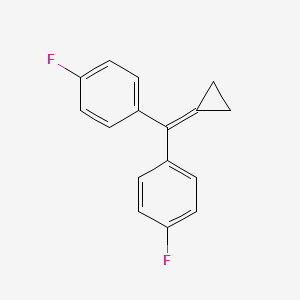
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide is an organic compound that belongs to the class of beta-alaninamides This compound is characterized by the presence of an ethyl group, a 3-methyl-4-nitrophenyl group, and a beta-alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide typically involves the following steps:
Alkylation: The ethyl group is introduced via an alkylation reaction, often using ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amidation: The final step involves the formation of the beta-alaninamide backbone through an amidation reaction. This can be achieved by reacting the nitrophenyl-ethyl compound with beta-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of N3-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric acid, sulfuric acid.
Major Products Formed
Reduction: Formation of N3-Ethyl-N~3~-(3-methyl-4-aminophenyl)-beta-alaninamide.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~3~-Ethyl-N~3~-(3-methyl-4-aminophenyl)-beta-alaninamide
- N~3~-Ethyl-N~3~-(3-methyl-4-chlorophenyl)-beta-alaninamide
- N~3~-Ethyl-N~3~-(3-methyl-4-sulfonylphenyl)-beta-alaninamide
Uniqueness
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide is unique due to the presence of both an ethyl group and a nitro group on the aromatic ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
142155-78-0 |
|---|---|
Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(N-ethyl-3-methyl-4-nitroanilino)propanamide |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(7-6-12(13)16)10-4-5-11(15(17)18)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3,(H2,13,16) |
InChI Key |
XIGPZBAOVSJQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)N)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)




![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)



![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

